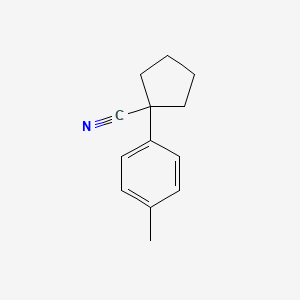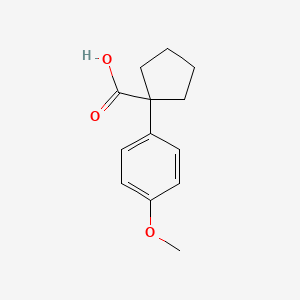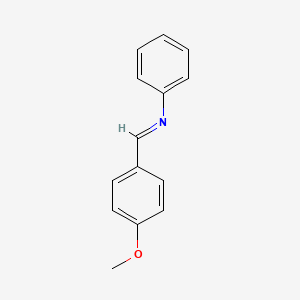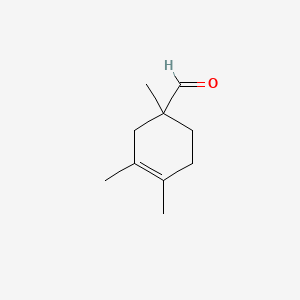
1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde
Descripción general
Descripción
1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde (TMC) is a cyclic aldehyde compound with a molecular formula of C10H14O. It is a colorless, volatile liquid with an aromatic odor. It is an important intermediate in the synthesis of pharmaceuticals, flavorings, fragrances, and other compounds. TMC has a wide range of applications in the chemical and pharmaceutical industries, and has been studied for its potential to be used in scientific research and in laboratory experiments.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Intermediates
1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde serves as an intermediate in various chemical syntheses. For instance, it plays a role in the production of 3-Hydroxy-1-cyclohexene-1-carboxaldehyde, a compound with applications in organic synthesis, as detailed by Rigby et al. (2003) (Rigby et al., 2003). Additionally, Groot and Lugtenburg (2010) reported its use in synthesizing pyrromethen derivatives, highlighting its versatility in creating complex organic structures (Groot & Lugtenburg, 2010).
Analytical Chemistry
In analytical chemistry, this compound finds application in spectrophotometric methods. Zakrzewski et al. (2013) developed a spectrophotometric technique for its determination, underlining its importance in quantitative analysis (Zakrzewski et al., 2013).
Asymmetric Synthesis
1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde is also utilized in asymmetric synthesis, as noted by Furuta, Gao, and Yamamoto (2003). They demonstrated its application in chiral (acyloxy)borane complex-catalyzed asymmetric Diels-Alder reactions, essential for producing enantiomerically pure compounds (Furuta, Gao, & Yamamoto, 2003).
Photochemical Studies
The compound's role in photochemical studies was explored by Schultz and Antoulinakis (1996), who investigated photochemical and acid-catalyzed rearrangements of related cyclohexadienones, providing insights into photochemical reaction mechanisms (Schultz & Antoulinakis, 1996).
Catalysis
Its role in catalysis was noted in research by Chintareddy et al. (2009), who examined its application in catalyzing Mukaiyama aldol reactions, an important method for forming carbon-carbon bonds in organic chemistry (Chintareddy, Wadhwa, & Verkade, 2009).
Industrial Applications
In industrial contexts, Suzuki, Moro-oka, and Ikawa (1976) explored its use in the liquid-phase oxidation process catalyzed by bismuth sulfate, demonstrating its potential in industrial chemical synthesis (Suzuki, Moro-oka, & Ikawa, 1976).
Propiedades
IUPAC Name |
1,3,4-trimethylcyclohex-3-ene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8-4-5-10(3,7-11)6-9(8)2/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPUQZZCHCEJEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1)(C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880914 | |
| Record name | 3-cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde | |
CAS RN |
40702-26-9 | |
| Record name | 1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040702269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



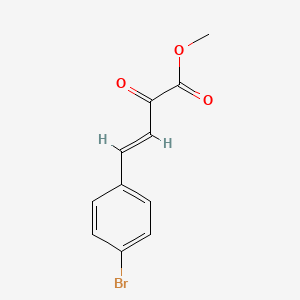
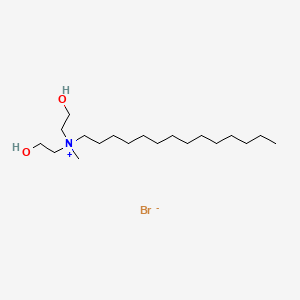
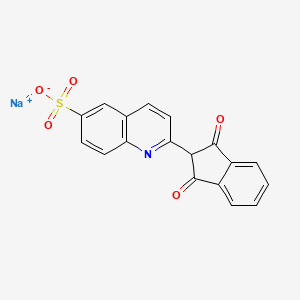
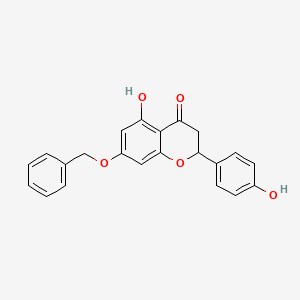
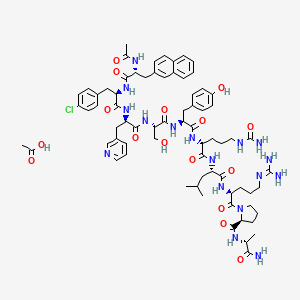
![[(2R)-3-Carboxy-2-pentanoyloxypropyl]-trimethylazanium;chloride](/img/structure/B1359839.png)

![1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1359843.png)
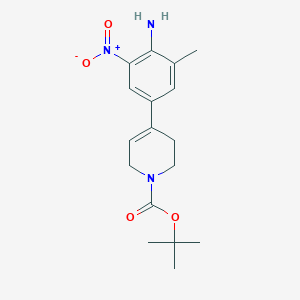
![2-(1,4-Diazepan-1-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1359845.png)
![Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B1359846.png)
